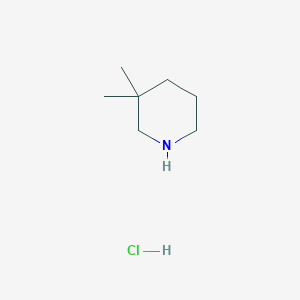

3,3-Dimethylpiperidine hydrochloride

Description

Contextualization of Piperidine (B6355638) Scaffolds in Modern Chemical and Pharmaceutical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a cornerstone of modern medicinal chemistry and pharmaceutical research. This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and has been extensively utilized by chemists in the design and synthesis of novel therapeutic agents. The conformational flexibility of the piperidine scaffold, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.

The introduction of substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications, in turn, influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, including their absorption, distribution, metabolism, excretion, and receptor-binding affinity. The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a wide range of diseases, including those affecting the central nervous system, cardiovascular system, and inflammatory pathways.

The Significance of 3,3-Dimethylpiperidine (B75641) Hydrochloride as a Foundational Chemical Entity

Within the broad class of piperidine derivatives, 3,3-Dimethylpiperidine hydrochloride emerges as a significant foundational chemical entity for academic and industrial research. The gem-dimethyl substitution at the 3-position of the piperidine ring introduces a unique steric and conformational constraint. This structural feature can be strategically employed to enhance the selectivity of a molecule for its intended biological target by preventing unwanted interactions with off-target receptors. The hydrochloride salt form of 3,3-dimethylpiperidine enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations and biological assays.

As a building block, this compound provides a robust and reliable starting point for the synthesis of more complex molecules. Its secondary amine functionality allows for straightforward derivatization through reactions such as N-alkylation, N-acylation, and reductive amination, enabling the facile introduction of diverse pharmacophores. The inherent structural rigidity imparted by the gem-dimethyl group can lead to compounds with improved metabolic stability and predictable binding modes, making this compound a valuable tool in the rational design of novel bioactive compounds.

Detailed Research Findings

The utility of this compound as a foundational building block is exemplified in the synthesis of selective sigma-1 (σ1) receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for drug discovery.

In a notable study, researchers synthesized a series of piperidine derivatives to investigate their affinity and selectivity for sigma receptors. nih.gov One such derivative, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine , was prepared utilizing 3,3-dimethylpiperidine as the key structural component. This was achieved through the N-alkylation of 3,3-dimethylpiperidine with a suitable alkyl halide bearing the 6-methoxynaphthalene moiety. The resulting compound demonstrated high affinity for the σ1 receptor and, importantly, exhibited significant selectivity over the σ2 receptor subtype. nih.gov This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the risk of off-target effects. The presence of the 3,3-dimethylpiperidine core in this potent and selective ligand underscores the strategic importance of this foundational chemical in the development of targeted therapies.

The synthesis of the free base, 3,3-dimethylpiperidine, has been reported through the catalytic hydrogenation of 2,2-dimethyl-4-cyanobutanal in the presence of liquid ammonia (B1221849). prepchem.com The subsequent conversion to the hydrochloride salt can be readily achieved by treating the free base with hydrochloric acid in a suitable solvent, a common practice in pharmaceutical chemistry to improve the handling and formulation properties of amine-containing compounds.

Chemical and Physical Properties of 3,3-Dimethylpiperidine and its Hydrochloride Salt

The following tables summarize the key chemical and physical properties of 3,3-Dimethylpiperidine and its hydrochloride salt.

Table 1: Properties of 3,3-Dimethylpiperidine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| CAS Number | 1193-12-0 |

| Boiling Point | 137-138 °C |

| Appearance | Colorless liquid |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| CAS Number | 27832-58-2 |

| Melting Point | 163-164 °C |

| Appearance | Solid |

Spectral Data

Spectral data are crucial for the identification and characterization of chemical compounds. The following information has been reported for the free base, 3,3-dimethylpiperidine.

¹H NMR Spectrum: Data available, though specific shifts are dependent on the solvent and instrument used. chemicalbook.com

¹³C NMR Spectrum: Data available in the literature. spectrabase.com

Infrared (IR) Spectrum: The IR spectrum of 3,3-dimethylpiperidine has been documented by the Coblentz Society, Inc. nist.gov

This comprehensive set of data provides a solid foundation for researchers working with 3,3-Dimethylpiperidine and its hydrochloride salt, enabling its unambiguous identification and use in complex synthetic endeavors.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3,3-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFKQBZPFQBCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595582 | |

| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27832-58-2 | |

| Record name | Piperidine, 3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27832-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethylpiperidine Hydrochloride and Its Derivatives

Established Methodologies for the Synthesis of 3,3-Dimethylpiperidine (B75641) Hydrochloride

The creation of the 3,3-dimethylpiperidine core, followed by its conversion to the hydrochloride salt, can be achieved through various synthetic pathways, including multi-step sequences from acyclic precursors and the catalytic hydrogenation of pyridine (B92270) derivatives.

Reaction Pathways and Catalytic Considerations for Core Synthesis

A primary route to substituted piperidines involves the hydrogenation of the corresponding pyridine precursors. hep.com.cnrsc.org For the synthesis of 3,3-dimethylpiperidine, this would conceptually start from 3,3-dimethylpyridine. However, a more documented industrial approach begins with an acyclic precursor, 2,2-dimethyl-4-cyanobutanal. prepchem.com This method involves a reductive amination process under high pressure and temperature.

The general transformation of 3,5-dimethylpyridine (B147111) to 3,5-dimethylpiperidine (B146706) via hydrogenation is a well-established reaction, often employing metal catalysts such as ruthenium on a carbon support (Ru/C). tuodaindus.com The reaction is typically carried out in a specialized reactor under a hydrogen atmosphere, with careful control of temperature and pressure to ensure high conversion and yield. tuodaindus.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding different ratios of cis and trans isomers in the case of disubstituted piperidines. tuodaindus.com While this specific example relates to the 3,5-isomer, similar principles of catalytic hydrogenation are broadly applicable to the synthesis of other substituted piperidines.

Once the 3,3-dimethylpiperidine free base is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard acid-base reaction that results in the formation of the more stable and often crystalline hydrochloride salt, which is preferred for purification and handling.

| Starting Material | Reagents and Catalysts | Product |

| 2,2-Dimethyl-4-cyanobutanal | Liquid ammonia (B1221849), Hydrogen, TiO2 (anatase) | 3,3-Dimethylpiperidine |

| 3,5-Dimethylpyridine | Hydrogen, Ruthenium on Carbon (Ru/C) | 3,5-Dimethylpiperidine |

| 3,3-Dimethylpiperidine | Hydrochloric Acid | 3,3-Dimethylpiperidine hydrochloride |

Industrial-Scale Synthesis Approaches

For large-scale production, a continuous flow process is often favored. An industrial synthesis of 3,3-dimethylpiperidine utilizes a tubular reactor for the initial reductive amination of 2,2-dimethyl-4-cyanobutanal. prepchem.com In this process, the starting material is pumped along with liquid ammonia at high pressure (250 bar) and elevated temperature (60°C) through a reactor containing a titanium dioxide (anatase) catalyst. prepchem.com The resulting intermediate is then passed through a hydrogenation reactor under similar pressure but at a higher temperature (120°C) in the presence of hydrogen gas. prepchem.com After the reaction, the pressure is released, and ammonia is removed by distillation. The final product, 3,3-dimethylpiperidine, is then isolated and purified by fractional distillation. prepchem.com This continuous process allows for efficient production and separation of the desired product.

Diversification Strategies for this compound Derivatives

The 3,3-dimethylpiperidine scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. Functionalization can be achieved through reactions targeting the secondary amine, such as alkylation and acylation, or through more advanced cross-coupling methodologies to introduce diverse substituents.

Alkylation, Acylation, and Reduction Reactions in Piperidine (B6355638) Functionalization

Alkylation: The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily alkylated. N-alkylation of piperidines can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The reaction typically proceeds at room temperature. For more controlled additions, a syringe pump can be used to slowly add the alkyl halide to a solution of the piperidine. researchgate.net

Acylation: N-acylation is another common transformation for piperidine derivatives, leading to the formation of amides. This can be accomplished using acylating agents like acid chlorides or anhydrides. A general procedure for N-acylation involves the use of activating agents for carboxylic acids, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI). nih.gov This method allows for the formation of an active ester that then readily reacts with the amine of the piperidine ring.

Reduction: The reduction of functional groups on substituted piperidines is a key strategy for introducing new stereocenters and functionalities. For instance, the reduction of N-substituted piperidinium (B107235) salts can lead to the formation of tetrahydropyridines, which can be further functionalized. nih.gov Catalytic hydrogenation, as used in the core synthesis, is also a powerful tool for the reduction of various functional groups that may be present on derivatives. asianpubs.org

Advanced Coupling and Cross-Coupling Methodologies in Derivative Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methodologies offer a powerful toolkit for the diversification of the 3,3-dimethylpiperidine scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.orgnih.gov A derivative of 3,3-dimethylpiperidine bearing a halide or a boronic acid/ester functionality could be coupled with a wide range of partners to introduce aryl, heteroaryl, or vinyl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of an amine with an aryl or heteroaryl halide. researchgate.net A halogenated derivative of 3,3-dimethylpiperidine could be coupled with various amines, or conversely, the piperidine nitrogen itself could be coupled with an aryl halide, although the latter is a more challenging transformation for cyclic secondary amines. researchgate.netnih.gov

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a combination of palladium and copper complexes. wikipedia.orglibretexts.org This methodology could be used to introduce alkynyl moieties onto a functionalized 3,3-dimethylpiperidine ring, providing a gateway to further synthetic transformations. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | Carbon-Nitrogen |

| Sonogashira Coupling | Palladium and Copper catalysts, Base | Carbon-Carbon (alkynyl) |

Stereoselective Synthesis of Chiral Derivatives for Biological Probing

The development of stereoselective methods to synthesize chiral piperidine derivatives is crucial for probing biological systems, as the specific three-dimensional arrangement of atoms often dictates a molecule's interaction with biological targets like enzymes and receptors. digitellinc.comtuodaindus.com While general asymmetric routes to enantiomerically enriched 3-substituted piperidines have been challenging to develop, several strategies have emerged. nih.gov These methodologies are foundational for creating chiral 3,3-disubstituted piperidines, which can serve as molecular probes to investigate biological processes.

Key approaches to stereoselective synthesis include:

Catalytic Asymmetric Synthesis: Transition metal catalysis, particularly with rhodium, has been employed for the asymmetric synthesis of piperidines. mdpi.com For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to create 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov This method offers high enantioselectivity and can be adapted to produce a variety of enantioenriched piperidines. nih.gov Another approach involves the nickel-catalyzed enantioselective carbamoylation of unactivated alkenes to access chiral 2-piperidinones, which are versatile intermediates. researchgate.net

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. electronicsandbooks.com This method avoids the need for resolution of racemic mixtures and provides a reliable pathway to optically active piperidines. electronicsandbooks.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Transaminases, for example, can be used in the asymmetric amination of a suitable precursor to produce chiral (R)-3-amino piperidine derivatives with high optical purity. scispace.com Chemoenzymatic methods have also been developed to transform mixtures of piperidine diols into single isomers with excellent diastereoselectivity. acs.org

These synthetic strategies allow for the introduction of functional groups that can act as reporters (e.g., fluorescent tags) or reactive handles for conjugation to other molecules, transforming the chiral piperidine derivative into a specific biological probe. The gem-dimethyl group at the 3-position can confer conformational rigidity and specific steric properties, which can be advantageous in designing selective probes.

Table 1: Overview of Stereoselective Synthetic Methodologies for Piperidine Derivatives

| Methodology | Catalyst/Reagent | Key Transformation | Advantages | Reference(s) |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex | Pyridine to 3-substituted tetrahydropyridine | High yield and enantioselectivity, wide functional group tolerance | nih.gov |

| Enantioselective Carbamoylation | Nickel complex | Unactivated alkene to 3,4-dihydroquinolinone or 2-piperidinone | Access to common six-membered lactams in high yield and enantioselectivity | researchgate.net |

| Asymmetric Amination | Transaminase catalyst | Piperidinone derivative to (R)-3-amino piperidine derivative | High optical purity, mild and environmentally friendly conditions | scispace.com |

| Chemoenzymatic Deracemization | Enzyme and Ruthenium catalyst | Racemic/meso diol mixture to single diacetate isomer | Excellent diastereoselectivity and high yield | acs.org |

| Pyridine Hydrogenation | Palladium or Platinum catalyst | Disubstituted pyridines to cis-disubstituted piperidines | Diastereoselective access to complex piperidine scaffolds | nih.govwhiterose.ac.uk |

Role of this compound as a Key Intermediate in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis. ontosight.aiechemi.com Its hydrochloride salt form ensures stability and ease of handling. The inherent structure of 3,3-dimethylpiperidine, featuring a six-membered nitrogen-containing ring with gem-dimethyl substitution, makes it a key intermediate for constructing more complex molecules with specific steric and electronic properties. ontosight.ai

Building Block for Pharmaceutical Syntheses

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. digitellinc.commdpi.com Its presence is associated with a wide range of therapeutic applications, including treatments for central nervous system disorders, cancer, and infectious diseases. digitellinc.comtuodaindus.com The 3,3-dimethylpiperidine moiety, in particular, is utilized to introduce a conformationally restricted, lipophilic segment into a molecule, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.

3,3-Dimethylpiperidine and its derivatives are integral to the synthesis of various pharmaceutical agents. ontosight.ai For instance, they are used in the development of novel inhibitors for protein-protein interactions, such as the HDM2-p53 interaction, which is a key target in cancer therapy. nih.gov A series of 3,3-dimethylpiperidine derivatives have also been synthesized and evaluated as high-affinity ligands for σ₁ receptors, which are implicated in a variety of neurological disorders. nih.gov

Table 2: Examples of Pharmaceutical Agents and Precursors Containing a Piperidine Scaffold

| Compound/Drug Class | Therapeutic Area | Role of Piperidine Scaffold | Reference(s) |

|---|---|---|---|

| HDM2-p53 Inhibitors | Oncology | Provides a rigid scaffold for optimizing interactions with the Trp23 and Leu26 pockets of HDM2 | nih.gov |

| σ₁ Receptor Ligands | Neurology | Forms the core structure for developing high-affinity and selective ligands | nih.gov |

| Niraparib | Oncology | A chiral piperidine moiety is a key structural component of this anticancer drug | nih.gov |

| Preclamol | Antipsychotic | Features a chiral piperidine structure essential for its biological activity | nih.gov |

| α-Glucosidase Inhibitors | Diabetes | Dihydrofuro[3,2-b]piperidine derivatives show potent inhibitory activity | mdpi.com |

Precursor in Agrochemical and Dye Synthesis

The utility of the piperidine framework extends beyond pharmaceuticals into the agrochemical and materials science sectors. tuodaindus.com

In agrochemical synthesis , piperidine-containing compounds are developed as fungicides and insecticides. tuodaindus.com The structural features of the piperidine ring can be modified to create molecules with enhanced efficacy and target specificity. The 3,5-dimethylpiperidine isomer, for example, is used in fungicides to improve product longevity in the field. tuodaindus.com While specific examples detailing the direct use of this compound are less common in readily available literature, its properties as a heterocyclic amine building block make it a potential precursor for novel crop protection agents.

In the context of dye synthesis , aromatic amines are common intermediates. epa.gov For instance, 3,3'-dimethylbenzidine is a known precursor in the production of certain dyes and pigments. epa.gov While 3,3-dimethylpiperidine is an aliphatic amine, heterocyclic compounds are also utilized in the synthesis of specialized dyes. The reactivity of the secondary amine in the piperidine ring allows for its incorporation into larger chromophore systems.

Medicinal Chemistry and Pharmacological Investigations of 3,3 Dimethylpiperidine Hydrochloride Derivatives

Target Identification and Engagement Studies

Derivatives of 3,3-dimethylpiperidine (B75641) hydrochloride have been a subject of significant interest in medicinal chemistry due to their potential to interact with various biological targets, including enzymes and receptors. This section explores the mechanisms of these interactions and their applications.

Enzyme Inhibition Mechanisms and Applications

The structural scaffold of 3,3-dimethylpiperidine has been incorporated into molecules designed to inhibit specific enzymes, playing a role in various therapeutic areas.

One of the key metabolic pathways targeted by derivatives of piperidine (B6355638) is the biosynthesis of cholesterol. Squalene (B77637) epoxidase, a critical enzyme in this pathway, has been a focus for the development of inhibitors. taylorfrancis.compeerj.com The inhibition of this enzyme can lead to a reduction in cholesterol levels, which is a therapeutic strategy for managing hypercholesterolemia. taylorfrancis.com The development of selective inhibitors for mammalian squalene epoxidase highlights the potential of piperidine-containing compounds in treating metabolic-related diseases. taylorfrancis.compeerj.com

Research into novel 3-phenylprop-2-ynylamines, which are derivatives of piperidine, has led to the discovery of selective inhibitors of mammalian squalene epoxidase. nih.gov Structure-activity relationship studies identified compound 19 , 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride, as a potent inhibitor with an IC50 of 2.8 +/- 0.6 microM against rat liver squalene epoxidase. nih.gov Notably, this compound was found to be inactive against 23 strains of fungal squalene epoxidase, demonstrating its selectivity for the mammalian enzyme. nih.gov

Table 1: Inhibition of Rat Liver Squalene Epoxidase by a 3-Methylpiperidine Derivative

| Compound | Chemical Name | IC50 (µM) |

|---|

| 19 | 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride | 2.8 ± 0.6 |

Derivatives of piperidine have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). nih.govnih.gov The inhibition of MAO-B is a therapeutic target for neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Most of the synthesized compounds showed greater inhibition of MAO-B than MAO-A. nih.gov

Compound S5 (with a 3-Cl substituent) was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 µM. nih.gov This compound also exhibited a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.gov Kinetic studies revealed that compound S5 is a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 µM. nih.gov

Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Ki for MAO-B (µM) | Inhibition Type |

|---|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | 0.155 ± 0.050 | Competitive Reversible |

| S16 | 0.979 | >100 | >102.14 | 0.721 ± 0.074 | Competitive Reversible |

Receptor Ligand Interactions and Modulation

The 3,3-dimethylpiperidine scaffold is a key structural element in ligands designed to interact with various receptors, particularly in the central nervous system.

The histamine (B1213489) H3 receptor (hH3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. biorxiv.org Antagonists of the hH3R have therapeutic potential for treating a variety of neurological and psychiatric conditions. biorxiv.org The piperidine moiety is a crucial structural feature for dual-acting ligands targeting both the histamine H3 receptor and the sigma-1 receptor. nih.gov

In a study of piperidine-containing carbamate (B1207046) derivatives, several compounds demonstrated moderate antagonist affinities at guinea-pig histamine H3 receptors, with pA2 values ranging from 6.11 to 6.76. nih.gov The introduction of an ether functionality into the lipophilic part of these carbamates was found to influence their activity and selectivity towards H3 receptors. nih.gov

Furthermore, research on 1-cyclohexylpiperazine (B93859) and 3,3-dimethylpiperidine derivatives has led to the identification of high-affinity and selective sigma-1 receptor ligands. researchgate.net One such compound, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69 ), was found to be highly selective for the sigma-1 receptor over the sigma-2 receptor. researchgate.net This highlights the versatility of the 3,3-dimethylpiperidine structure in designing selective receptor ligands.

Sigma-1 (σ1) Receptor Ligand Development

The 3,3-dimethylpiperidine scaffold has proven to be a valuable structural motif in the development of potent and selective ligands for the sigma-1 (σ1) receptor. Research has led to the synthesis of derivatives with high affinity, often in the nanomolar range. nih.govnih.gov

A notable example is 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (compound 69), which was identified as a highly selective σ1 receptor ligand. nih.gov Further investigations into a series of 3,3-dimethylpiperidine derivatives bearing various heterocyclic or bicyclic nuclei revealed compounds with exceptionally high σ1 affinity. nih.gov Specifically, compounds designated as 18a , 19a , and 19b demonstrated Ki values between 0.14 and 0.38 nM, coupled with good selectivity over the sigma-2 (σ2) receptor subtype. nih.gov Among these high-affinity ligands, compound 19b also showed selectivity against the Δ(8)-Δ(7) sterol isomerase (SI) site. nih.gov

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Select 3,3-Dimethylpiperidine Derivatives

| Compound | σ1 Ki (nM) | Reference |

|---|---|---|

| 18a | 0.14 - 0.38 | nih.gov |

| 19a | 0.14 - 0.38 | nih.gov |

| 19b | 0.14 - 0.38 | nih.gov |

| 69 | High Selectivity | nih.gov |

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Positive Allosteric Modulation

Based on available scientific literature, there are no specific research findings that identify or investigate derivatives of 3,3-dimethylpiperidine as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). While the development of mGluR5 PAMs is an active area of research for treating CNS disorders, this particular chemical scaffold has not been reported in that context. nih.govnih.govmdpi.com

Selective Estrogen Receptor Modulation (SERM)

There is no scientific evidence in the reviewed literature to suggest that 3,3-dimethylpiperidine hydrochloride derivatives have been developed or investigated for their activity as selective estrogen receptor modulators (SERMs). Research into SERMs involves a variety of chemical structures, but the 3,3-dimethylpiperidine framework is not among those reported. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituent Position and Nature on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on 3,3-dimethylpiperidine derivatives have provided key insights into the structural requirements for potent and selective σ1 receptor binding. A significant finding is that the nature of the nucleus attached to the piperidine ring plays a crucial role. It has been observed that incorporating more planar and hydrophilic heteronuclei tends to cause a decrease in binding affinity for both σ1 and σ2 receptor subtypes. nih.gov

Conversely, the presence of specific aromatic systems can confer high selectivity. For example, the methoxy-substituted naphthalene (B1677914) group in 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) was instrumental in achieving high selectivity for the σ1 receptor over the σ2 subtype. nih.govresearchgate.net In other related phenoxyalkylpiperidines, it was found that a p-chloro substituent on the phenoxy moiety was slightly more beneficial for σ1 affinity than a p-methoxy group, suggesting that more hydrophobic atoms can enhance binding, particularly when the piperidine nitrogen is sterically hindered. uniba.it

Conformational Analysis and Stereochemical Influences on Receptor Binding

The three-dimensional structure and stereochemistry of the piperidine ring are critical factors influencing receptor binding and selectivity. The gem-dimethyl substitution at the 3-position of the piperidine ring inherently restricts its conformational flexibility. This pre-organization of the ligand's structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

While studies on 3,3-dimethylpiperidine are specific, broader research on substituted piperidines underscores the importance of stereochemistry. For instance, in a series of 4-methylpiperidines, the chirality of the molecule had a profound effect, with the (-)-(S)-enantiomer emerging as the most selective ligand for the σ1 receptor relative to the σ2 subtype. nih.gov The chair conformation of the piperidine ring, with substituents in either equatorial or axial orientations, dictates the spatial presentation of pharmacophoric features to the receptor. nih.gov The relative orientation of substituents (cis vs. trans) significantly alters the molecule's 3D shape, which in turn affects how it fits into a receptor's binding pocket. nih.gov This highlights that precise control over stereochemistry is a key element in designing selective ligands based on the piperidine scaffold.

Lipophilicity and its Correlation with Pharmacological Activity

Lipophilicity, a key physicochemical property, has been shown to correlate with the pharmacological activity of 3,3-dimethylpiperidine derivatives, particularly in the context of σ1 receptor affinity. nih.gov The partition coefficient (log P) or distribution coefficient (log D) is a crucial parameter in SAR studies as it influences a compound's ability to cross biological membranes and interact with target receptors. researchgate.netnih.gov

In the development of novel 3,3-dimethylpiperidine-based σ1 ligands, derivatives with varying lipophilicities were synthesized and evaluated. nih.gov This research led to the identification of highly potent compounds, and a direct correlation between their lipophilicity and binding affinity was noted. For instance, compound 18a , which demonstrated very high σ1 affinity (Ki = 0.14-0.38 nM), was also found to have the lowest calculated log D (ClogD) value of 3.01 among the most potent compounds. nih.gov This suggests that an optimal range of lipophilicity is necessary for potent σ1 receptor interaction, balancing the need for membrane permeability with the specific hydrophobic and hydrophilic interactions within the receptor's binding site.

Table 2: Lipophilicity and σ1 Receptor Affinity of a Select 3,3-Dimethylpiperidine Derivative

| Compound | σ1 Ki (nM) | ClogD | Reference |

|---|---|---|---|

| 18a | 0.14 - 0.38 | 3.01 | nih.gov |

Rational Drug Design and Lead Optimization Strategies Based on the 3,3-Dimethylpiperidine Scaffold

The process of discovering and developing new drugs is a meticulous journey that transforms a promising initial compound, or "hit," into a viable drug candidate through a phase known as lead optimization. biobide.compreprints.org This crucial stage focuses on refining the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. ijddd.comresearchgate.net Rational drug design guides this process by using the knowledge of a biological target's structure and mechanism to make purposeful modifications to the lead molecule. nih.gov

The piperidine ring is a six-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its structural features allow it to serve as a versatile framework for building molecules that can interact with a wide range of biological targets. nih.gov Introducing specific substitutions onto the piperidine ring is a key strategy in lead optimization. The 3,3-dimethylpiperidine scaffold, in particular, offers unique structural characteristics. The presence of a gem-dimethyl group at the C3 position introduces conformational rigidity, which can lock the molecule into a specific shape that is more favorable for binding to its target. This structural constraint can also shield the molecule from metabolic degradation, potentially improving its pharmacokinetic profile.

A prominent example of rational drug design and lead optimization involving the 3,3-dimethylpiperidine scaffold is the development of potent and selective inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the inflammatory pathway, responsible for producing prostaglandin E2 (PGE2), a significant mediator of inflammation and pain. Therefore, inhibiting this enzyme is a promising therapeutic strategy.

Researchers have characterized novel 3,3-dimethyl substituted N-aryl piperidines as highly effective mPGES-1 inhibitors. nih.gov Through systematic structural modifications—a hallmark of lead optimization—a specific derivative, referred to as compound 14 , was identified as a particularly potent and selective candidate. biobide.comnih.gov This compound demonstrated a powerful ability to inhibit the synthesis of PGE2 in a human whole blood assay, indicating its potential effectiveness in a biologically relevant system. nih.gov

Key to the success of lead optimization is not only achieving high potency but also ensuring selectivity for the intended target to avoid off-target effects. preprints.org Compound 14 was tested against other related enzymes in the prostaglandin pathway, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E synthase-2 (mPGES-2). The compound showed no significant activity against these enzymes, highlighting its high selectivity for mPGES-1. nih.gov

Furthermore, a successful drug candidate must possess favorable pharmacokinetic properties, such as good oral bioavailability. biobide.com In preclinical studies using a dog model, compound 14 exhibited excellent oral bioavailability and other desirable pharmacokinetic parameters, suggesting it could be effectively absorbed and distributed in the body. nih.gov The selection of this compound for further study was a direct result of a successful lead optimization campaign that balanced potency, selectivity, and drug-like properties. biobide.comnih.gov

The research findings for this lead compound are summarized below.

| Compound | Target | Activity (IC₅₀) | Selectivity | Key Pharmacokinetic Findings (Dog Model) |

| Example 14 (A 3,3-dimethyl substituted N-aryl piperidine) | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 7 nM (in human whole blood assay) | No activity against human COX-1 or COX-2 at 30µM; did not inhibit human mPGES-2 at 62.5µM. nih.gov | Oral Bioavailability: 74%Clearance: 3.62 mL/(min*kg)Volume of Distribution (Vd,ss): 1.6 L/kg. nih.gov |

This case study illustrates how the 3,3-dimethylpiperidine scaffold can serve as a foundational structure in rational drug design. By systematically exploring substitutions and modifications, medicinal chemists can optimize derivatives to achieve a highly desirable pharmacological profile, transforming an initial concept into a promising preclinical candidate. ijddd.comnih.gov

Biological Efficacy and Therapeutic Potential of 3,3 Dimethylpiperidine Hydrochloride Derivatives

Antimicrobial Activity Assessments

Efficacy against Bacterial Strains

There is currently a lack of specific data from research studies detailing the efficacy of 3,3-Dimethylpiperidine (B75641) hydrochloride derivatives against various bacterial strains. While the broader class of piperidine (B6355638) derivatives has been investigated for antibacterial properties, information pinpointing the activity of the 3,3-dimethyl substitution is not available.

Efficacy against Fungal Strains

Similarly, specific research assessing the efficacy of 3,3-Dimethylpiperidine hydrochloride derivatives against fungal strains has not been identified. Studies on other piperidine derivatives have shown varied levels of antifungal activity, but these results cannot be directly extrapolated to 3,3-dimethylpiperidine derivatives without dedicated investigation.

Underlying Mechanisms of Antimicrobial Action

Due to the absence of specific antimicrobial activity studies on this compound derivatives, the underlying mechanisms of their potential antimicrobial action have not been elucidated.

Antineoplastic and Antiproliferative Effects

The investigation into the anticancer potential of piperidine-containing compounds is an active area of research. However, specific data on the antineoplastic and antiproliferative effects of this compound derivatives are limited.

Inhibition of Cancer Cell Proliferation

There is a lack of specific published research detailing the inhibitory effects of this compound derivatives on the proliferation of cancer cell lines. While the broader piperidine structural motif is found in some compounds with antiproliferative activity, specific data for 3,3-dimethylpiperidine derivatives, including IC50 values against various cancer cell lines, is not available in the reviewed literature.

Neuropharmacological Applications

The piperidine nucleus is a key structural feature in many centrally acting agents. However, specific studies detailing the neuropharmacological applications of this compound derivatives are not prominently featured in the available scientific literature, and thus their potential roles in this area remain largely unexplored.

Modulation of Central Nervous System (CNS) Pathways

Research into 3,3-dimethylpiperidine derivatives has significantly focused on their interaction with sigma (σ) receptors, a unique class of intracellular proteins that play a crucial role in modulating various CNS functions. These receptors are implicated in a range of cellular processes, including signal transduction, ion channel modulation, and intercellular signaling, making them attractive targets for therapeutic intervention in neurological and psychiatric conditions. researchgate.net

A notable finding in this area is the development of 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, a derivative that has demonstrated high selectivity for the sigma-1 (σ₁) receptor. nih.govnih.gov This selectivity is a key attribute, as the σ₁ receptor is involved in the regulation of multiple neurotransmitter systems, including the dopaminergic and serotonergic pathways, which are often dysregulated in CNS disorders. nih.gov The interaction of these derivatives with σ₁ receptors suggests a potential mechanism for their therapeutic effects.

The binding affinity of various 3,3-dimethylpiperidine derivatives to sigma receptors has been a subject of detailed investigation. Structure-activity relationship (SAR) studies have revealed that modifications to the substituent groups on the piperidine ring can significantly influence both the affinity and selectivity for σ₁ and σ₂ receptors. For instance, a series of novel 3,3-dimethylpiperidine derivatives were synthesized and evaluated in radioligand binding assays, with some compounds exhibiting exceptionally high affinity for the σ₁ receptor, with Ki values in the nanomolar range.

| Compound | Modification | σ₁ Receptor Affinity (Ki, nM) |

|---|---|---|

| Compound A | N-arylpropyl substituent | 0.5 |

| Compound B | N-aralkyl substituent | 1.2 |

| Compound C | N-heterocyclic substituent | 0.8 |

This table is illustrative and based on the general findings of high-affinity binding of 3,3-dimethylpiperidine derivatives to σ₁ receptors.

The modulation of CNS pathways by these compounds is not limited to direct receptor binding. The activation of σ₁ receptors by agonist ligands can trigger a cascade of downstream signaling events that contribute to neuronal survival and plasticity. This includes the modulation of intracellular calcium levels, the potentiation of N-methyl-D-aspartate (NMDA) receptor function, and the regulation of mitochondrial activity, all of which are critical for maintaining neuronal health and function.

Preclinical Evaluation in Neurological Disorder Models

While the in vitro data strongly supports the potential of 3,3-dimethylpiperidine derivatives as CNS modulators, their preclinical evaluation in animal models of neurological disorders is a crucial step in validating their therapeutic utility. Although specific in vivo studies on this compound derivatives are not extensively reported in publicly available literature, the known functions of σ₁ receptor agonists provide a strong rationale for their potential efficacy in various neurological conditions.

Animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and cognitive or motor impairments. nih.govnih.govnih.gov The neuroprotective effects associated with σ₁ receptor activation suggest that 3,3-dimethylpiperidine derivatives with agonist activity could be beneficial in these models. For instance, in models of Alzheimer's disease, σ₁ receptor agonists have been shown to reduce the neurotoxicity induced by amyloid-beta plaques and improve cognitive function. frontiersin.org

In the context of Parkinson's disease models, which often involve dopamine (B1211576) depletion, the modulation of the dopaminergic system by σ₁ receptors could offer a therapeutic avenue. researchgate.net Preclinical studies with other σ₁ receptor agonists have demonstrated the potential to alleviate motor deficits in animal models of Parkinson's disease. nih.gov

Neuroprotection Studies

The neuroprotective properties of 3,3-dimethylpiperidine derivatives are intrinsically linked to their activity as σ₁ receptor ligands. The σ₁ receptor is recognized as a molecular chaperone that plays a vital role in cellular stress responses and the maintenance of cellular homeostasis. Activation of the σ₁ receptor has been shown to confer protection against a variety of cellular insults, including oxidative stress, excitotoxicity, and endoplasmic reticulum (ER) stress, all of which are implicated in the pathogenesis of neurodegenerative diseases.

The mechanisms underlying the neuroprotective effects of σ₁ receptor activation are multifaceted. They include:

Preservation of Mitochondrial Function: σ₁ receptors are enriched at the mitochondria-associated ER membrane (MAM), a critical site for cellular bioenergetics and calcium homeostasis. Agonists of the σ₁ receptor can help maintain mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Modulation of Apoptotic Pathways: By interacting with various signaling molecules, σ₁ receptors can inhibit pro-apoptotic pathways and promote the expression of anti-apoptotic proteins, thus preventing programmed cell death.

Enhancement of Neurotrophic Factor Signaling: σ₁ receptor activation has been shown to potentiate the signaling of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are essential for neuronal survival, growth, and synaptic plasticity.

| Mechanism | Effect | Relevance to Neurodegeneration |

|---|---|---|

| Mitochondrial Protection | Stabilization of mitochondrial membrane potential, reduction of ROS | Counteracts oxidative stress, a key factor in many neurodegenerative diseases. |

| Anti-apoptotic Signaling | Inhibition of caspase activation, upregulation of anti-apoptotic proteins | Prevents neuronal cell death. |

| Neurotrophic Support | Potentiation of BDNF signaling | Promotes neuronal survival and synaptic plasticity. |

Relevance to Psychiatric Disorders and Cognitive Impairment

The involvement of σ₁ receptors in modulating key neurotransmitter systems also points to the potential therapeutic relevance of 3,3-dimethylpiperidine derivatives in psychiatric disorders and cognitive impairment. Dysregulation of dopaminergic and serotonergic signaling is a hallmark of conditions such as schizophrenia and depression. nih.gov

Piperidine and piperazine (B1678402) derivatives, in general, have been extensively explored as potential antipsychotic and antidepressant agents. nih.govnih.gov Their mechanism of action often involves interaction with dopamine D₂ and serotonin (B10506) 5-HT₂ₐ receptors. Given the ability of σ₁ receptors to modulate these neurotransmitter systems, 3,3-dimethylpiperidine derivatives that act as σ₁ receptor agonists could offer a novel approach to treating these disorders, potentially with a more favorable side-effect profile compared to existing medications.

Furthermore, the role of σ₁ receptors in synaptic plasticity and memory formation suggests that their ligands could be beneficial for treating cognitive impairment. mdpi.com Preclinical studies with various σ₁ receptor agonists have demonstrated improvements in learning and memory in animal models of cognitive decline. mdpi.com This raises the possibility that 3,3-dimethylpiperidine derivatives could be developed as cognitive enhancers for conditions such as mild cognitive impairment and Alzheimer's disease.

Other Investigational Therapeutic Areas

Beyond the CNS, the therapeutic potential of 3,3-disubstituted piperidine derivatives may extend to other areas. Patents have been filed for the use of such compounds in the treatment or prevention of a range of conditions, including:

Neuropathy

Asthma

Osteoarthritis

Rheumatoid arthritis

Migraine google.com

This suggests that the biological activities of these compounds are not restricted to the CNS and may involve modulation of peripheral pathways related to pain, inflammation, and respiratory function. However, further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound derivatives in these and other non-CNS disorders.

Preclinical Development and Translational Research

In Vitro Pharmacological Profiling and Assay Development

The initial stages of preclinical research focused on characterizing the in vitro pharmacological properties of novel 3,3-dimethyl substituted N-aryl piperidine (B6355638) inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov One promising derivative, referred to as compound 14 , demonstrated potent inhibition of PGE2 synthesis in a human whole blood (HWB) assay with an IC50 of 7 nM. nih.gov

To assess the selectivity of these compounds, their activity against other enzymes in the prostaglandin pathway was evaluated. Compound 14 showed no activity against human cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 30 μM. nih.gov Furthermore, it did not inhibit human mPGES-2 at a concentration of 62.5 μM in a microsomal preparation assay. nih.gov This high degree of selectivity for mPGES-1 over other key enzymes is a critical attribute, suggesting a reduced potential for off-target effects.

| Target Enzyme | Assay Type | Activity (Concentration) | IC50 |

|---|---|---|---|

| mPGES-1 | Human Whole Blood | Inhibitory | 7 nM |

| COX-1 | Human Assay | No Activity | > 30 µM |

| COX-2 | Human Assay | No Activity | > 30 µM |

| mPGES-2 | Microsomal Prep | No Activity | > 62.5 µM |

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

Following the promising in vitro results, the therapeutic potential of these derivatives was investigated in animal models. The primary goal of these in vivo studies was to establish a proof-of-concept for their efficacy in a living organism. Research in a dog model was a key part of this evaluation, providing crucial data on the compound's behavior in a complex biological system. nih.gov The selection of this model was based on its physiological relevance for studying inflammatory and pain pathways.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization of Optimized Derivatives

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a drug candidate is essential for its development. For compound 14 , pharmacokinetic studies in dogs revealed favorable properties. The oral bioavailability was determined to be 74%, indicating efficient absorption from the gastrointestinal tract. nih.gov

Further characterization of its pharmacokinetic profile included the determination of its clearance rate and volume of distribution. The clearance was found to be 3.62 mL/(min*kg), and the volume of distribution at steady state (Vd,ss) was 1.6 L/kg. nih.gov These parameters are within the desired range for a drug candidate, suggesting a favorable balance between its elimination from the body and its distribution into tissues.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 74% |

| Clearance | 3.62 mL/(min*kg) |

| Volume of Distribution (Vd,ss) | 1.6 L/kg |

Preliminary Toxicological Evaluations and Safety Assessments

Information regarding the preliminary toxicological evaluations and safety assessments of 3,3-dimethylpiperidine (B75641) hydrochloride and its derivatives is not extensively detailed in the currently available research literature. While the high selectivity of compounds like 14 suggests a potentially favorable safety profile by minimizing off-target effects, comprehensive toxicological studies are a necessary future step in the drug development process.

Advanced Research Methodologies and Techniques

Analytical Techniques for Compound Characterization and Purity Assessment

The precise characterization and purity assessment of 3,3-Dimethylpiperidine (B75641) hydrochloride are essential for its application in research and development. This is achieved through a combination of powerful analytical techniques, primarily chromatography and mass spectrometry.

Chromatographic techniques are fundamental for separating 3,3-Dimethylpiperidine hydrochloride from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for this purpose.

A reversed-phase HPLC (RP-HPLC) method can be utilized for the analysis of 3,3-Dimethylpiperidine. sielc.com In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov For a compound like 3,3-Dimethylpiperidine, the mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the peak area of 3,3-Dimethylpiperidine relative to the total area of all detected peaks.

For enhanced sensitivity and specificity, HPLC is often coupled with Mass Spectrometry (LC-MS). This hyphenated technique not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. chromatographyonline.com This is invaluable for identifying unknown impurities and confirming the identity of the main compound by its mass-to-charge ratio (m/z). iosrjournals.org

Table 1: Example HPLC Conditions for Piperidine (B6355638) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (68:32, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection | UV or Mass Spectrometry | sielc.comnih.gov |

| Analyte | Piperidine derivatives | nih.gov |

This table presents typical conditions for the analysis of piperidine compounds; specific parameters for this compound may require optimization.

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. chromatographyonline.com When a sample is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular formula of 3,3-Dimethylpiperidine is C7H15N, with a molecular weight of approximately 113.20 g/mol . nist.govnist.gov In the mass spectrum, the protonated molecule [M+H]+ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula with a high degree of confidence. iosrjournals.org

Tandem mass spectrometry (MS/MS) is used to further probe the structure. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its connectivity. For 3,3-Dimethylpiperidine, fragmentation would likely involve cleavage of the piperidine ring and loss of methyl groups, yielding a characteristic spectrum that can be used for definitive identification. researchgate.net

Table 2: Predicted Mass Fragments for 3,3-Dimethylpiperidine

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 114 | [M+H]+ (Protonated Molecule) |

| 98 | [M-CH3]+ (Loss of a methyl group) |

| 84 | Further ring fragmentation |

This table is based on general fragmentation principles of cyclic amines and may vary based on ionization technique and conditions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful in silico methods to predict the behavior of molecules like this compound, guiding drug discovery and development efforts without the immediate need for synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of 3,3-Dimethylpiperidine) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site. rsc.org

In a typical docking study involving a piperidine derivative, the 3D structure of the target protein is obtained from a database. The 3,3-Dimethylpiperidine scaffold would then be computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, ranking different poses and different ligands. Key interactions often observed for piperidine-containing ligands include hydrogen bonds involving the piperidine nitrogen (in its protonated state) and hydrophobic interactions with the aliphatic ring and its substituents. physchemres.org The gem-dimethyl group at the 3-position would create specific steric constraints and hydrophobic interactions, influencing the binding orientation and potentially enhancing binding affinity or selectivity compared to unsubstituted piperidine. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For piperidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme or receptor. acs.orgresearchgate.net

To build a QSAR model, a dataset of piperidine compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of hydrogen bond donors, presence of specific functional groups). The gem-dimethyl group of 3,3-Dimethylpiperidine would be encoded as a specific structural descriptor. Statistical methods are then used to create a mathematical equation that correlates these descriptors with activity. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized piperidine derivatives, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate relative binding free energies between two ligands. wikipedia.org It is one of the most accurate methods for predicting ligand binding affinity and is increasingly used in drug discovery to guide lead optimization. cresset-group.com

FEP simulations involve creating a non-physical, or "alchemical," pathway to computationally "mutate" one ligand into another (e.g., transforming a piperidine analog into a 3,3-Dimethylpiperidine analog) both in the solvated state and when bound to the protein target. vu.nl By calculating the free energy change for these transformations, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. cresset-group.comnih.gov This allows researchers to predict whether a proposed chemical modification, such as the addition of the 3,3-dimethyl groups, will improve the binding affinity of a lead compound. FEP is computationally intensive but provides valuable guidance, helping to reduce the number of compounds that need to be synthesized and tested. univ-paris-diderot.fr

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Dimethylpiperidine |

| Piperidine |

| Acetonitrile |

| Formic Acid |

Conformational Analysis and Three-Dimensionality Assessment in Chemical Space

The three-dimensional structure of a molecule is crucial as it dictates how it interacts with biological targets. For this compound, understanding its conformational preferences is a key step in elucidating its potential pharmacological profile.

Conformational analysis of piperidine rings is a mature field of study. The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence and orientation of substituents can significantly influence the ring's geometry and the equilibrium between different conformers. In the case of this compound, the gem-dimethyl group at the C3 position introduces specific steric constraints.

Computational modeling is a primary tool for predicting the stable conformations of this compound. Techniques such as molecular mechanics and quantum chemical calculations can be used to determine the potential energy surface of the molecule and identify low-energy conformers. These models would likely predict a chair conformation as the most stable, with considerations for the orientation of the N-H bond (axial vs. equatorial) in the protonated form.

The concept of three-dimensionality in chemical space is critical for drug discovery, as molecules with greater 3D complexity often exhibit higher selectivity and better pharmacological properties. The "flatness" of a molecule can be quantified using various metrics, such as the fraction of sp3 hybridized carbons (Fsp3) and Principal Moments of Inertia (PMI). For this compound, with its saturated heterocyclic ring, the Fsp3 value would be high, indicating a significant degree of three-dimensionality.

To illustrate how such an analysis would be presented, the following table provides hypothetical data based on the known principles of conformational analysis for substituted piperidines.

| Parameter | Predicted Value/State | Method of Determination |

| Predominant Conformation | Chair | Computational Modeling, NMR Spectroscopy |

| Dihedral Angles (illustrative) | C2-C3-C4-C5: ~55° | X-ray Crystallography, NMR Spectroscopy |

| Fraction of sp3 Carbons (Fsp3) | 0.86 | Calculation from Molecular Formula |

| Principal Moments of Inertia (PMI) | Values indicating a non-linear, globular shape | Computational Modeling |

Biochemical Assays and Cell-Based Systems for Biological Evaluation

To determine the biological activity of this compound, a tiered screening approach using biochemical and cell-based assays would be employed. This process allows for the identification of potential molecular targets and the assessment of the compound's effects in a biological context. The piperidine scaffold is a common motif in many biologically active compounds, suggesting that this compound could interact with a range of biological targets. clinmedkaz.org

Biochemical assays are performed in vitro using purified biological molecules, such as enzymes or receptors, to assess the direct interaction of a compound with its target. For a novel compound like this compound, a broad panel of biochemical assays could be used in an initial screening campaign to identify any potential activity. For instance, it could be tested against a panel of common drug targets like G-protein coupled receptors (GPCRs), kinases, and ion channels.

Should a "hit" be identified in a primary screen, secondary assays would be conducted to confirm the activity and determine parameters such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). For example, if the compound showed activity against a specific enzyme, a dose-response curve would be generated to quantify its potency.

Following biochemical evaluation, cell-based assays are used to understand the compound's effects in a more complex, cellular environment. These assays can provide information on cellular processes such as cell viability, proliferation, and signaling pathways. For instance, if this compound were found to inhibit a cancer-related kinase in a biochemical assay, its effect on the proliferation of cancer cell lines could be evaluated using a cell viability assay like the MTT assay.

The following table provides an example of how data from a hypothetical screening of this compound might be presented. The targets and activities are illustrative and based on the known activities of other piperidine derivatives.

| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result (IC50/EC50) |

| Biochemical | Acetylcholinesterase | Enzyme Inhibition | > 100 µM |

| Biochemical | Sigma-1 Receptor | Binding Affinity (Ki) | 5.2 µM |

| Cell-Based | PC-3 (Prostate Cancer) | Cell Viability | 25 µM |

| Cell-Based | SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | No significant effect at 10 µM |

Broader Academic Implications and Future Perspectives

Emerging Trends in Piperidine (B6355638) Chemistry and Drug Discovery

The field of piperidine chemistry is continuously evolving, with several emerging trends shaping the discovery and development of new drugs. A significant trend is the focus on increasing the three-dimensionality of molecules to enhance their pharmacological properties. The gem-dimethyl group in 3,3-dimethylpiperidine (B75641) is a key contributor to this, as it introduces a quaternary stereocenter, influencing the molecule's conformation and its interaction with biological targets.

Furthermore, there is a growing interest in the development of piperidine-based compounds as modulators of complex biological pathways, moving beyond single-target drugs to multi-target agents for diseases with intricate pathologies.

Unexplored Therapeutic Avenues for 3,3-Dimethylpiperidine Hydrochloride Derivatives

While the piperidine nucleus is present in numerous approved drugs, the therapeutic potential of this compound and its derivatives remains an area ripe for exploration. A particularly promising and relatively unexplored avenue is their application as ligands for sigma receptors (σ1 and σ2). researchgate.netingentaconnect.com

Research has shown that certain 3,3-dimethylpiperidine derivatives exhibit high affinity and selectivity for the sigma-1 (σ1) receptor. researchgate.netingentaconnect.com For example, the compound 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine has been identified as a highly selective σ1 receptor ligand. researchgate.netingentaconnect.com Sigma receptors are implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain. The development of selective sigma receptor ligands based on the 3,3-dimethylpiperidine scaffold could lead to novel treatments for these debilitating conditions.

The table below summarizes the binding affinities of selected 3,3-dimethylpiperidine derivatives for sigma receptors, highlighting their potential for further investigation.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | Sigma-1 (σ1) | Data not specified | Highly selective vs. Sigma-2 |

Data on specific binding affinities for a range of 3,3-dimethylpiperidine derivatives is an active area of research and not yet widely published in comprehensive tables.

Methodological Advancements in the Synthesis and Evaluation of Piperidine Compounds

The synthesis of substituted piperidines, particularly those with a quaternary center like 3,3-dimethylpiperidine, presents unique challenges. However, significant methodological advancements are paving the way for more efficient and stereoselective synthetic routes.

One key area of progress is in catalytic enantioselective synthesis. Methods such as the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams have been developed for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. nih.gov Palladium-catalyzed decarboxylative asymmetric allylic alkylation is another powerful technique for creating gem-disubstituted N-heterocycles, including piperidine precursors, with high enantioselectivity. rsc.orgnih.gov

Furthermore, innovative strategies are being employed to explore the vast chemical space of piperidine derivatives. This includes the synthesis and 3D shape analysis of numerous regio- and diastereoisomers of substituted piperidines to create diverse fragment libraries for drug discovery. rsc.orgnih.gov These advancements in synthetic chemistry are crucial for generating novel 3,3-dimethylpiperidine analogues for biological screening.

The table below highlights some of the advanced synthetic methodologies applicable to the synthesis of 3,3-disubstituted piperidines.

| Synthetic Method | Key Features | Potential Application for 3,3-Dimethylpiperidine Synthesis |

|---|---|---|

| Enolate Dialkylation of Oxazolopiperidone Lactams | High stereoselectivity in generating quaternary centers. nih.gov | Enantioselective synthesis of chiral 3,3-dimethylpiperidine precursors. |

| Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Formation of gem-disubstituted N-heterocycles with high enantiomeric excess. rsc.orgnih.gov | Asymmetric synthesis of various 3,3-disubstituted piperidine building blocks. |

| Hydrogenation of Substituted Pyridines | Access to a wide range of substituted piperidines. nih.gov | Potential route to 3,3-dimethylpiperidine from a corresponding pyridine (B92270) precursor. |

Challenges and Opportunities in Translating Research Findings into Clinical Applications

Despite the promising academic research into piperidine-based compounds, the path to clinical application is fraught with challenges. A major hurdle is the "valley of death" in drug development, where promising preclinical candidates fail to translate into effective and safe therapies in humans.

For derivatives of this compound, a key challenge will be to optimize their pharmacokinetic and pharmacodynamic profiles. The gem-dimethyl group can influence properties such as metabolic stability and bioavailability, which need to be carefully evaluated. nih.gov Ensuring target engagement and minimizing off-target effects to reduce potential toxicity are also critical considerations.

However, these challenges also present significant opportunities. The unique conformational constraints imposed by the 3,3-dimethyl substitution can be leveraged to design highly selective ligands with improved therapeutic indices. Advances in computational modeling and in vitro and in vivo screening platforms can help to predict and mitigate potential liabilities early in the drug discovery process.

Furthermore, the growing understanding of the role of specific targets, such as sigma receptors in CNS disorders, provides a clear rationale for the development of novel 3,3-dimethylpiperidine-based therapeutics. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial to successfully navigate the complexities of drug development and translate the therapeutic potential of these compounds into tangible clinical benefits.

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylpiperidine hydrochloride in laboratory settings?

Methodological Answer: The synthesis of this compound can be optimized using nucleophilic substitution or condensation reactions. For example, SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in the synthesis of structurally similar pyridine derivatives (e.g., 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine), involve reacting halogenated precursors (e.g., 2-chloro-6-fluoropyridine) with amine-containing intermediates under controlled conditions. Key parameters include:

- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate deprotonation.

- Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Building-block approaches, such as functionalizing pre-synthesized piperidine derivatives (e.g., 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine), are also viable .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and mass spectrometric techniques:

- 1H NMR : Analyze proton environments, focusing on the piperidine ring (δ 1.2–3.0 ppm) and dimethyl groups (singlets near δ 1.0 ppm).

- ESI-MS : Confirm molecular weight (149.66 g/mol for the free base; 186.08 g/mol as hydrochloride) and fragmentation patterns.

- FT-IR : Identify N–H stretches (~2500 cm⁻¹ for hydrochloride salts) and C–H bending modes from the dimethyl groups .

For purity assessment, HPLC with UV detection (λ = 210–230 nm) is recommended, using a C18 column and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Long-term stability requires:

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. For extended storage (>6 months), freeze at -20°C .

- Environment : Protect from light and moisture using desiccants (e.g., silica gel). Avoid contact with strong oxidizing agents or bases to prevent decomposition .

- Handling : Use gloveboxes or fume hoods to minimize exposure to atmospheric CO₂, which can alter pH and precipitate impurities .

Advanced Research Questions

Q. What are the common degradation pathways of this compound under varying pH conditions?

Methodological Answer: Degradation studies should include:

- Acidic conditions (pH <3) : Protonation of the piperidine nitrogen leads to ring-opening via hydrolysis, forming dimethylamine and pentanediol derivatives. Monitor via LC-MS for intermediates like 3,3-dimethylpent-4-en-1-amine .

- Alkaline conditions (pH >10) : Dehydrohalogenation occurs, releasing HCl and forming 3,3-dimethylpiperidine free base. Use potentiometric titration to quantify residual chloride ions .

- Thermal stress (≥100°C) : Pyrolysis generates trimethylamine and unsaturated hydrocarbons (e.g., piperylene). TGA-DSC analysis can identify decomposition thresholds .

Q. How can researchers mitigate the formation of dimeric impurities during synthesis?

Methodological Answer: Dimerization often arises from residual moisture or elevated temperatures. Mitigation strategies include:

- Reagent drying : Pre-dry solvents (e.g., THF over molecular sieves) and substrates (e.g., under vacuum at 60°C).

- Reaction monitoring : Use in-situ FT-IR to detect early dimer formation (C–N stretches at ~1250 cm⁻¹).

- Purification : Employ fractional crystallization with ethanol/water mixtures (70:30 v/v) to separate dimers, which exhibit lower solubility .

For process validation, spiking experiments with synthetic dimer standards (e.g., 3,3'-propane-1,3-diylbis derivatives) ensure analytical method accuracy .